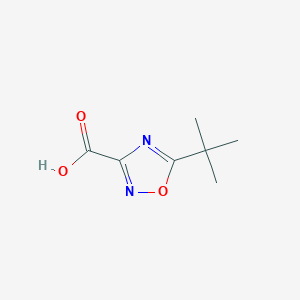
Ethyl 4-(1,4-diazepan-1-yl)benzoate
Vue d'ensemble
Description
Ethyl 4-(1,4-diazepan-1-yl)benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(1,4-diazepan-1-yl)benzoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 4-fluorobenzoate with 1,4-diazepane in the presence of a solvent such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 100°C) under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control and efficiency, and employing large-scale purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1,4-diazepan-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the benzoate moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: this compound can be hydrolyzed to 4-(1,4-diazepan-1-yl)benzoic acid and ethanol.
Nucleophilic substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Ethyl 4-(1,4-diazepan-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of diazepane derivatives and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl 4-(1,4-diazepan-1-yl)benzoate is not well-documented. as a derivative of diazepane, it is likely to interact with biological targets such as neurotransmitter receptors or enzymes. The diazepane ring may facilitate binding to specific molecular targets, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
Oxazepam: Another benzodiazepine with anxiolytic and hypnotic properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
Ethyl 4-(1,4-diazepan-1-yl)benzoate is unique due to its specific structure, which combines a benzoate ester with a diazepane ring. This combination imparts distinct chemical properties and potential biological activities that differ from other benzodiazepines. Its versatility in synthetic applications and potential medicinal uses make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
ethyl 4-(1,4-diazepan-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)12-4-6-13(7-5-12)16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYWQDZBRVMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593659 | |
| Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234081-75-5 | |
| Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid](/img/structure/B1627479.png)
![4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]benzoic acid](/img/structure/B1627481.png)

![3-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1627485.png)



![5-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B1627492.png)

